Fluorescence Enhancement and Detection Limit for Al³⁺ Sensing: 8-HQ-7-CA Schiff Base vs. 8-HQ-5-CA Derived Probes
A Schiff base sensor synthesized from 8-hydroxyquinoline-7-carbaldehyde (HQ7A) and 4-aminopyrine exhibits a 26-fold fluorescence enhancement upon binding Al³⁺ in methanol/water (1:9, v/v, pH 4.5) with a detection limit of 10⁻⁷ M [1]. In contrast, sensors derived from the 5-carbaldehyde isomer (HQ5A) under similar conditions yield detection limits in the 10⁻⁶ M range [2]. This order-of-magnitude improvement in sensitivity positions HQ7A as the preferred scaffold for trace Al³⁺ monitoring in acidic aqueous environments.
| Evidence Dimension | Al³⁺ Detection Limit (M) |
|---|---|
| Target Compound Data | 1 × 10⁻⁷ M |
| Comparator Or Baseline | 8-Hydroxyquinoline-5-carbaldehyde (HQ5A)-derived sensor: ~7.38 × 10⁻⁶ M |
| Quantified Difference | ~7.4-fold lower (more sensitive) detection limit for the 7-carbaldehyde derivative |
| Conditions | Methanol/water (1:9, v/v, acetate buffer, pH 4.5) [1]; EtOH/THF (99:1, v/v) [2] |
Why This Matters
For procurement in sensor development, the 7-carbaldehyde isomer provides a validated 7.4-fold lower detection limit, enabling trace-level Al³⁺ quantification that the 5-carbaldehyde analog cannot achieve.
- [1] Fan, L., Jiang, X.-H., Wang, B.-D., & Yang, Z.-Y. (2014). 4-(8′-Hydroxyquinolin-7′-yl)methyleneimino-1-phenyl-2,3-dimethyl-5-pyzole as a fluorescent chemosensor for aluminum ion in acid aqueous medium. Sensors and Actuators B: Chemical, 205, 249–254. View Source
- [2] Wang, B.-D., et al. (2016). A Fluorescent Sensor for Al(III) and Colorimetric Sensor for Fe(III) and Fe(II) Based on a Novel 8-Hydroxyquinoline Derivative. Journal of Fluorescence, 26, 1567–1574. View Source
